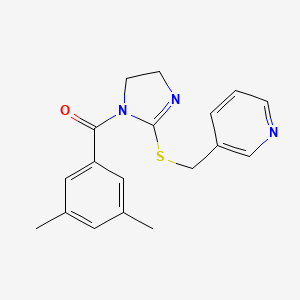
(3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a phenyl ring, a pyridine ring, a thioether group, and an imidazole ring. These functional groups suggest that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, techniques like Suzuki-Miyaura coupling1 could potentially be used to form the carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could be used to determine the exact structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl, pyridine, and imidazole rings could potentially participate in electrophilic aromatic substitution reactions. The thioether group might be involved in oxidation or alkylation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Thioureas and thioamides have been shown to add to certain positions of related compounds, followed by cyclization to give γ-lactams. These reactions offer insights into the synthesis of cyclic compounds with potential applications in drug development and material science (Acheson & Wallis, 1982).
- A novel synthesis approach involving the direct coupling reaction has been developed for the synthesis of a dual inhibitor of thromboxane A2 synthetase and 5-lipoxygenase, highlighting the compound's potential in therapeutic applications (Komatsu & Minami, 1995).
- Research on the reactivity of thiophene with N-heterocyclic carbene iridium complexes has provided valuable information on coordination modes and reactivity patterns, which could inform the development of catalytic processes and materials (Rubio-Pérez et al., 2016).
Biological and Pharmacological Activities
- Pyrazole derivatives, including compounds with structural similarities, have been evaluated for their antibacterial and antioxidant activities, indicating the potential for development as therapeutic agents (Lynda, 2021).
- A series of new conjugates have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Mullagiri et al., 2018).
Materials Science
- The development of low-cost emitters with large Stokes' shifts based on 1,3-diarylated imidazo[1,5-a]pyridine derivatives has implications for the creation of luminescent materials, highlighting the versatility of related compounds in materials science applications (Volpi et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards of this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Future Directions
The potential uses of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized through medicinal chemistry techniques.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
(3,5-dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-8-14(2)10-16(9-13)17(22)21-7-6-20-18(21)23-12-15-4-3-5-19-11-15/h3-5,8-11H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYJHHBMVMBDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)
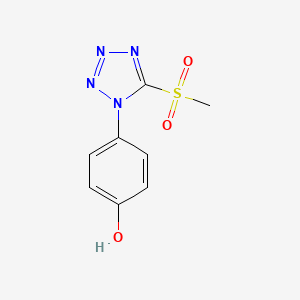
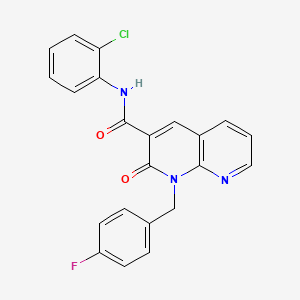
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)
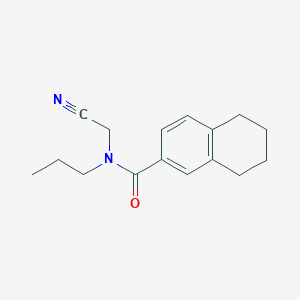
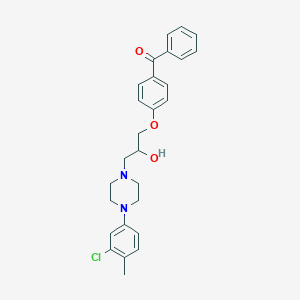
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)
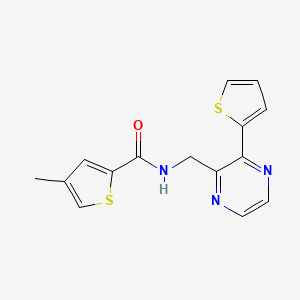
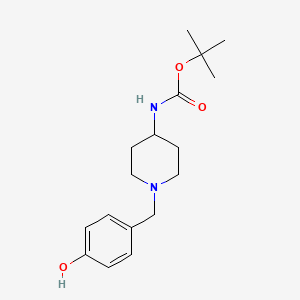
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)